2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride
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Overview
Description
2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride is a chemical compound with the molecular formula C4H6ClN3O2S. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride typically involves the reaction of triazole with ethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the reagents used. For example, reacting with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters .
Scientific Research Applications
2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity is exploited in various chemical and biological applications to modify and study different molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A similar compound with a triazole ring but without the ethanesulfonyl chloride group.
1,2,4-Triazole: Another isomer of triazole with different nitrogen atom positions.
Sulfonyl Chlorides: Compounds with a sulfonyl chloride group but different substituents
Uniqueness
2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride is unique due to the presence of both the triazole ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
2-(triazol-1-yl)ethanesulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S.ClH/c5-11(9,10)4-3-8-2-1-6-7-8;/h1-2H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZWHFLVLWVVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCS(=O)(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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